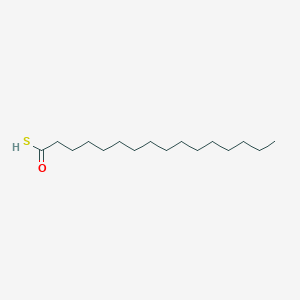

hexadecanethioic S-acid

説明

科学的研究の応用

Environmental and Human Health Impact of HBCDs

Hexabromocyclododecanes (HBCDs) are related to the compound you're interested in and are primarily used as flame retardants. The study by Covaci et al. (2006) reviews the widespread environmental and human contamination by HBCDs, highlighting their ubiquity and potential for biomagnification. This paper also recommends further research on how HBCDs are transferred from products into the environment and their long-term trends, including the analysis of individual stereoisomers to understand their fate and effects (Covaci et al., 2006).

Organometallic Complexes in Medicinal Chemistry

The study by Ott et al. (2008) explores organometallic alkyne complexes of the hexacarbonyl dicobalt type, discussing their applications in medicinal chemistry, particularly in anticancer drug development. This paper provides insights into the potential of such complexes in biomedical research, highlighting their roles as antitumor drugs and diagnostic agents (Ott et al., 2008).

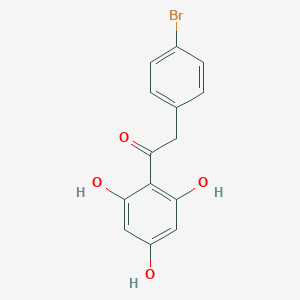

Antimicrobial and Antioxidant Properties of Syringic Acid

The review by Srinivasulu et al. (2018) focuses on Syringic acid (SA), discussing its natural sources, biosynthesis, bioavailability, and applications in biomedicine and industry. SA has shown potential in preventing various diseases and has applications in bioremediation and catalysis (Srinivasulu et al., 2018).

作用機序

Thiopalmitic Acid, also known as hexadecanethioic S-acid, is a compound that has been studied for its antioxidant action . This article will delve into the various aspects of its mechanism of action.

Target of Action

It’s known that thiopalmitic acid has antioxidant properties , suggesting that it may interact with molecules involved in oxidative stress and lipid peroxidation.

Mode of Action

Thiopalmitic Acid’s antioxidant action was examined in an in vitro system measuring ferric (Fe(III))-nitrilotriacetate (NTA)- and Fe(III)-NTA/ascorbic acid (AsA)-induced lipid peroxidation of rat liver phospholipid liposomes and microsomes . The extent of lipid peroxidation was determined by measuring thiobarbituric acid reactive substances (TBARS).

Biochemical Pathways

Thiopalmitic Acid appears to affect the biochemical pathways related to lipid peroxidation and iron reduction . It inhibits the initiation and propagation reactions of lipid peroxidation, suggesting that it may play a role in the regulation of oxidative stress .

Pharmacokinetics

Understanding the adme properties of a compound is crucial for predicting its bioavailability and potential therapeutic effects .

Result of Action

The antioxidant action of Thiopalmitic Acid is partly due to the complete reduction of iron at a faster rate and inhibition of oxygen consumption during the progress of peroxidation . Moreover, Thiopalmitic Acid has a protective action against free radical damage by hydroperoxy radical .

特性

IUPAC Name |

hexadecanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUXJBYSYFEKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332145 | |

| Record name | hexadecanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7530-93-0 | |

| Record name | Hexadecanethioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7530-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | hexadecanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

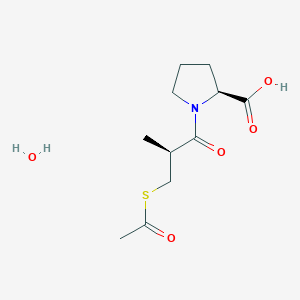

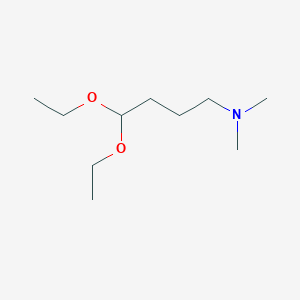

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does hexadecanethioic S-acid compare to methyl 9(or 10)-hydroxy-10(or 9)-mercaptostearate in protecting against LDL oxidation?

A1: The study investigated the antioxidant potential of both this compound (SH-Pal) and methyl 9(or 10)-hydroxy-10(or 9)-mercaptostearate (SH-S) against different inducers of low-density lipoprotein (LDL) oxidation. While both compounds showed some ability to inhibit copper ion-induced LDL oxidation, their behavior differed against 2,2-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced oxidation. SH-S effectively inhibited AAPH-induced LDL oxidation, while SH-Pal showed minimal inhibitory effects. Furthermore, SH-Pal was found to be reduced to palmitic acid during the AAPH-induced oxidation process. [] This suggests that SH-S might act as a more robust antioxidant against lipid peroxidation triggered by AAPH compared to SH-Pal.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)